molecular formula C7H15ClN2O2S B2783318 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride CAS No. 2490375-53-4

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride

Cat. No. B2783318
CAS RN: 2490375-53-4
M. Wt: 226.72
InChI Key: ZLWQSJNFCDTIRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride is 1S/C7H14N2O2S.ClH/c8-12(10,11)6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2,(H2,8,10,11);1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Diversity-Oriented Synthesis and Drug Discovery

5-Azaspiro[3.4]octane derivatives are synthesized through multicomponent condensation processes involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane. These processes yield omega-unsaturated dicyclopropylmethylamines, which are then converted into heterocyclic 5-azaspiro compounds through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines serve as scaffolds of significant relevance for chemistry-driven drug discovery, highlighting their potential in the development of new therapeutic agents (Wipf, Stephenson, & Walczak, 2004).

Construction of Multifunctional Modules for Drug Discovery

The construction of novel thia/oxa-azaspiro[3.4]octanes involves robust and step-economic routes to synthesize these spirocycles, which are designed to act as novel, multifunctional, and structurally diverse modules for drug discovery. The enantioselective approaches to these spirocycles have been reported, indicating their versatility and potential in the synthesis of drug candidates with specific chiral centers (Li, Rogers-Evans, & Carreira, 2013).

Inhibition Performances in Material Science

In the context of material science, specifically in the field of corrosion inhibition, azaspiro compounds, including those related to 5-Azaspiro[3.4]octane-7-sulfonamide; hydrochloride, demonstrate significant inhibition properties. These compounds have been studied for their effectiveness in protecting mild steel in HCl, showcasing their potential as green and environmentally friendly substances for corrosion protection. The studies involve a combination of electrochemical impedance spectroscopy (EIS), weight loss (WL), potentiodynamic polarization (PDP) techniques, and quantum chemistry studies, highlighting the compounds' adsorption and inhibition mechanisms on metal surfaces (Chafiq et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

5-azaspiro[3.4]octane-7-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-12(10,11)6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2,(H2,8,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWQSJNFCDTIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride

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